REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].Cl.O1CCOC[CH2:17]1>CO>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1)[C:5]([O:7][CH3:17])=[O:6]
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The resulting mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |